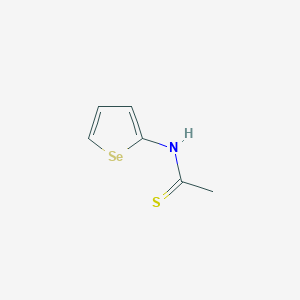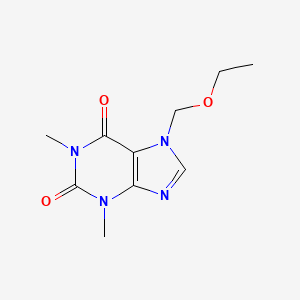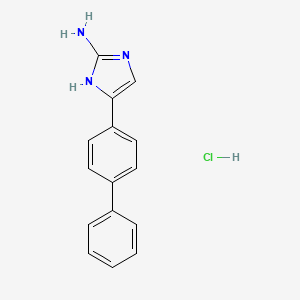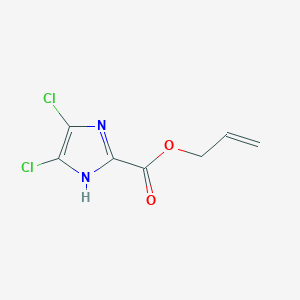
2-(Bromomethyl)-6-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-methoxyaniline: is an organic compound that belongs to the class of aromatic amines It features a bromomethyl group and a methoxy group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. One common method is as follows:
Starting Material: 6-methoxyaniline.
Bromination: The 6-methoxyaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Nucleophilic Substitution: Substituted anilines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
科学的研究の応用
2-(Bromomethyl)-6-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-methoxyaniline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-6-methoxyaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-methoxyaniline: Similar structure but with the methoxy group in a different position.
2-(Bromomethyl)-6-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(Bromomethyl)-6-methoxyaniline is unique due to the specific positioning of the bromomethyl and methoxy groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
63697-77-8 |
|---|---|
分子式 |
C8H10BrNO |
分子量 |
216.07 g/mol |
IUPAC名 |
2-(bromomethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,10H2,1H3 |
InChIキー |
UXXMAHAADQIQRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
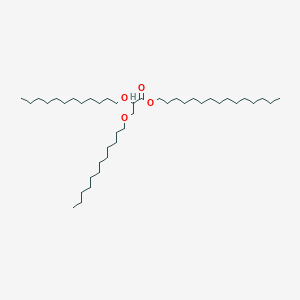
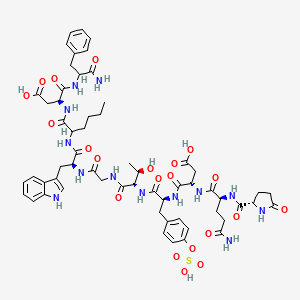
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
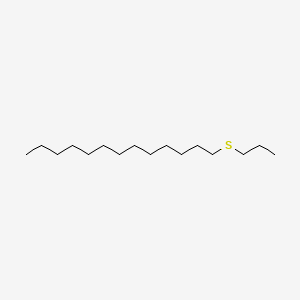
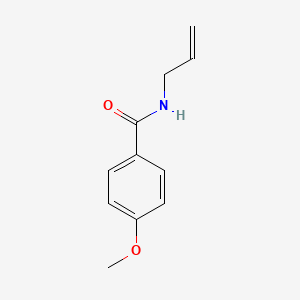

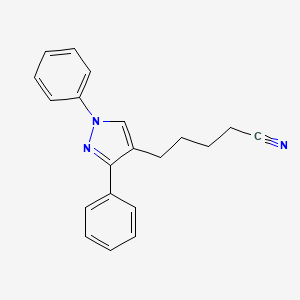
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
